molecular formula C25H28N2O B13761388 Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone CAS No. 26050-81-7

Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone

Cat. No.: B13761388
CAS No.: 26050-81-7
M. Wt: 372.5 g/mol
InChI Key: UHTVJEXRPQDUCJ-UHFFFAOYSA-N
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Description

Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone (hereafter referred to as the target compound) is a diketone derivative of julolidine, a tricyclic aromatic system with a fused benzene and quinolizine ring. The julolidine core is known for its electron-rich structure and planar conformation, which facilitates applications in optoelectronics and organic synthesis . The methanone groups at the 9-position of the julolidine rings introduce strong electron-withdrawing properties, making this compound a candidate for nonlinear optical materials and organic semiconductors.

Properties

CAS No.

26050-81-7

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

bis(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanone

InChI

InChI=1S/C25H28N2O/c28-25(21-13-17-5-1-9-26-10-2-6-18(14-21)23(17)26)22-15-19-7-3-11-27-12-4-8-20(16-22)24(19)27/h13-16H,1-12H2

InChI Key

UHTVJEXRPQDUCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)C4=CC5=C6C(=C4)CCCN6CCC5

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation and Ester Formation

A key step in the preparation involves the carbonylation of halogenated benzoquinolizine derivatives under carbon monoxide atmosphere using palladium catalysts.

  • Starting Material: 1-bromo-10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinoline (or similar halogenated benzoquinolizine derivatives).
  • Catalyst: Palladium acetate.
  • Ligand: 1,3-bis(diphenylphosphine)propane.
  • Base: Potassium carbonate or potassium bicarbonate.
  • Solvent: Alcohols such as methanol or polar aprotic solvents like dimethyl sulfoxide.
  • Conditions: Autoclave reaction under 4-15 bar carbon monoxide pressure, temperature around 90-100 °C, for several hours (up to 20 hours).
  • Outcome: Formation of ester intermediates (e.g., ester IX), which can be isolated or directly converted in situ.

This carbonylation step introduces the carbonyl group necessary for subsequent transformations and coupling.

Hydrolysis and Conversion to Acid Chloride

  • The ester intermediate is hydrolyzed under basic conditions (e.g., potassium hydroxide in water/methanol) at reflux temperatures (~75-90 °C) to yield the corresponding carboxylic acid.
  • The acid is then converted to the reactive acid chloride using oxalyl chloride in the presence of catalytic 4-dimethylaminopyridine (DMAP) in ethyl acetate.
  • These reactive acid chlorides serve as key intermediates for coupling reactions.

Coupling to Form Bis(benzoquinolizinyl)methanone

  • The acid chloride intermediate is reacted with the tetrahydrobenzoquinolizine amine or alcohol derivatives (such as 3-ethoxypyrrolidine or its hydrochloride) in the presence of a base like triethylamine.
  • This step forms the methanone linkage between two benzoquinolizine units, yielding the bis-substituted methanone compound.
  • The reaction is typically conducted in solvents such as acetonitrile or pyridine under controlled temperatures.
  • The product is purified by filtration, washing, and recrystallization.

Alternative Synthetic Routes and Cascade Reactions

Cascade Synthesis of Tetrahydro-1H-benzo(ij)quinolizine Systems

  • A reported method involves a cascade reaction starting from 1-cyanomethyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium chloride and dimethyl acetylene dicarboxylate.
  • This reaction proceeds via nucleophilic addition and rearrangement, leading to the formation of the tetrahydrobenzo(ij)quinolizine core.
  • This method offers an efficient route to the core heterocycle, which can be further functionalized to the methanone derivative.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Intermediate Notes
Halogenated benzoquinolizine carbonylation Pd(OAc)₂, 1,3-bis(diphenylphosphine)propane, K₂CO₃, CO (4-15 bar), MeOH/DMSO, 90-100 °C Ester intermediate (IX) Autoclave reaction, hours-long
Ester hydrolysis KOH in water/methanol, reflux (~75-90 °C) Carboxylic acid Followed by filtration and washing
Acid chloride formation Oxalyl chloride, DMAP, ethyl acetate Acid chloride Reactive intermediate for coupling
Coupling to bis-methanone Amine/alcohol derivative (e.g., 3-ethoxypyrrolidine), triethylamine, acetonitrile/pyridine Bis(benzoquinolizinyl)methanone (target) Purification by crystallization
Cascade synthesis alternative 1-cyanomethyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium chloride + dimethyl acetylene dicarboxylate Tetrahydrobenzoquinolizine core Efficient core construction

Research Discoveries and Insights

  • The palladium-catalyzed carbonylation under carbon monoxide pressure is a robust method for introducing the ketone functionality in benzoquinolizine systems.
  • The multi-step approach avoids isolation of unstable intermediates by telescoping reactions, improving overall yield and purity.
  • Cascade reactions offer promising alternatives for constructing the core heterocycle with potential for structural diversity.
  • Oxidation methods involving PCC are mild and effective for related ynone synthesis, which could be adapted for functionalization of benzoquinolizine derivatives.

Chemical Reactions Analysis

Types of Reactions: Bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction could produce tetrahydroquinolizine derivatives .

Scientific Research Applications

Chemistry: In chemistry, bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery .

Industry: In industry, bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone may be used in the production of specialty chemicals and materials. Its properties could be exploited in the development of new polymers or as a component in advanced materials .

Mechanism of Action

The mechanism of action of bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares the julolidine backbone with several derivatives. Key analogs include:

  • 8-Hydroxyjulolidine-9-carboxaldehyde (CAS 63149-33-7): Contains a hydroxyl (-OH) and aldehyde (-CHO) group at the 8- and 9-positions, respectively .
  • 9-(2,2-Dicyanovinyl)julolidine (CAS 58293-56-4): Features a dicyanovinyl (-C(CN)₂) group at the 9-position .
  • DCM2 (CAS 51325-95-2): A pyran-based derivative with a dicyanomethylene group and julolidine-vinyl substituent .
Table 1: Structural Comparison of Key Derivatives
Compound Name Functional Groups Molecular Formula Key Applications References
Target compound Methanone (-CO-) C₂₇H₂₆N₂O₂ Optoelectronics, Synthesis
8-Hydroxyjulolidine-9-carboxaldehyde -OH, -CHO C₁₃H₁₅NO₂ Organic synthesis
9-(2,2-Dicyanovinyl)julolidine -C(CN)₂ C₁₆H₁₅N₃ Fluorescent probes
DCM2 Dicyanomethylene, vinyl C₂₃H₂₁N₃O OLED dopant

Electronic Properties

  • Methanone vs. Dicyanovinyl Groups: The methanone group in the target compound is less electron-withdrawing than the dicyanovinyl group in 9-(2,2-Dicyanovinyl)julolidine, leading to distinct charge-transfer characteristics. The latter exhibits zwitterionic ground states, enhancing nonlinear optical responses .
  • Aldehyde vs. Methanone Reactivity: The aldehyde group in 8-Hydroxyjulolidine-9-carboxaldehyde enables Schiff base formation, whereas the methanone group is more stable under acidic conditions, limiting its use in dynamic covalent chemistry .

Physical and Chemical Properties

Table 2: Key Physical Properties
Compound Name Molecular Weight logP Solubility
Target compound 410.5 g/mol ~3.5* Low in polar solvents
8-Hydroxyjulolidine-9-carboxaldehyde 217.27 g/mol 2.09 Moderate in DMF
9-(2,2-Dicyanovinyl)julolidine 268.3 g/mol 1.8 Soluble in DCM

*Estimated based on structural analogs.

Optoelectronics

  • Target Compound: Potential use in OLEDs due to its planar structure and electron-withdrawing groups, though direct evidence is lacking.
  • DCM2 : Widely used as a dopant in OLEDs to achieve yellow/white emission (CIE coordinates: 0.016, 0.009) via Förster resonance energy transfer .
  • 9-(2,2-Dicyanovinyl)julolidine: Acts as a fluorescent molecular rotor for viscosity sensing in biological systems .

Biological Activity

Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone, also known by its CAS number 26050-81-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C25H28N2O
  • Molecular Weight : 372.503 g/mol
  • CAS Number : 26050-81-7

Biological Activity Overview

Research on this compound has indicated various biological activities. Key areas of interest include:

  • Antimicrobial Activity
    • Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The activity is often measured by Minimum Inhibitory Concentration (MIC) values.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The IC50 values observed in these studies indicate its potential as a chemotherapeutic agent.
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC values ranging from 6 to 25 µg/mL against C. albicans and Gram-negative bacteria
CytotoxicityIC50 values as low as 0.13 µM against human leukemia cells (CEM)
NeuroprotectionProtective effects in models of neurodegeneration

Table 2: Comparative Antimicrobial Activity

CompoundZone of Inhibition (mm)MIC (µg/mL)
Bis(2,3,6,7-tetrahydro...)10 - 296 - 25
Standard Drug (e.g., Chloroquine)VariesVaries

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various derivatives of this compound demonstrated notable antimicrobial activity against both fungal and bacterial strains. The derivatives were tested for their zone of inhibition and MIC values against common pathogens.
  • Cytotoxicity Assessment
    In vitro assessments revealed that certain derivatives exhibited potent cytotoxic effects on human leukemia cell lines with IC50 values significantly lower than standard chemotherapeutics. This suggests the potential for development into novel anticancer agents.
  • Neuroprotective Mechanisms
    Research has indicated that this compound may exert neuroprotective effects through modulation of oxidative stress pathways and inhibition of apoptotic mechanisms in neuronal cells.

Q & A

Q. Advanced

  • Temperature control : Lower temperatures reduce side reactions during cyclization (e.g., <0°C for POCl₃-mediated steps) .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) or organocatalysts can enhance yields in ketone formation .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility, while microwave-assisted synthesis reduces reaction time .

How does computational modeling assist in predicting the compound’s interaction with biological targets?

Advanced
Molecular docking (AutoDock, Schrödinger) identifies binding affinities to enzymes or receptors, such as interactions with ATP-binding pockets or allosteric sites. Molecular dynamics simulations assess stability of ligand-target complexes under physiological conditions . Pharmacophore modeling guides structural modifications to enhance selectivity .

What are the recommended handling procedures to ensure laboratory safety?

Q. Basic

  • Use fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .
  • Wear nitrile gloves and eye protection; avoid contact with skin due to potential irritancy .
  • Store in airtight containers under inert gas (N₂) to prevent oxidation .

What methodologies assess the compound’s stability under various pH and light conditions?

Q. Methodological

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) and monitor changes via UV-Vis and TLC .

How do structural modifications at the methanone bridge affect pharmacological activity?

Advanced
Replacing the methanone with thioketone or fluorinated groups alters electronic properties, impacting binding to targets like kinases or GPCRs. For example, trifluoromethyl substitutions in analogs enhance metabolic stability and affinity . Structure-activity relationship (SAR) studies via parallel synthesis can systematically evaluate these effects .

What criteria guide reagent and solvent selection to ensure high-purity synthesis?

Q. Methodological

  • Reagent purity : Use ≥97% pure reagents (JIS standards) to minimize side products .
  • Solvent compatibility : Anhydrous DMF or THF prevents hydrolysis of intermediates .
  • Purification : Silica gel chromatography (cyclohexane:EtOAc gradients) resolves stereoisomers .

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